An In-Depth Technical Guide to 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol: Chemical Properties and Structure
An In-Depth Technical Guide to 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol, a pyridine derivative of significant interest in synthetic and medicinal chemistry. This document delves into the compound's core chemical properties, structural features, and plausible synthetic routes, offering valuable insights for its application in research and development.
Introduction and Significance
3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol is a chemical entity featuring a 6-chloropyridin-2-yl moiety linked via an ether bond to a propan-1-ol chain.[1] The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] The presence of a chlorine atom on the pyridine ring offers a strategic site for further functionalization, while the primary alcohol group on the propanol chain provides a handle for various chemical transformations, making this compound a versatile building block in the synthesis of more complex molecules.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1340094-47-4 | [1] |
| Molecular Formula | C₈H₁₀ClNO₂ | [1] |
| Molecular Weight | 187.62 g/mol | [1] |
| IUPAC Name | 3-[(6-chloropyridin-2-yl)oxy]propan-1-ol | [1] |
| SMILES | OCCCOc1cccc(n1)Cl | [1] |
| Purity | ≥ 95% (as commercially available) | [1] |
Structural Analysis and Spectroscopic Characterization
The molecular structure of 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol is characterized by the presence of a 6-chloropyridin-2-yl group and a propan-1-ol chain connected by an ether linkage.[1] The propan-1-ol moiety contains a primary alcohol, which influences its reactivity and physical properties.[1]
Predicted Spectroscopic Data
Detailed experimental spectral data is not widely published; however, the expected spectral characteristics can be predicted based on the compound's structure.
3.1.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the propan-1-ol chain.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H (aromatic) | 6.5 - 8.0 | m |
| O-CH₂ (ether) | 4.2 - 4.5 | t |
| CH₂ (middle of chain) | 1.9 - 2.2 | p |
| CH₂-OH | 3.6 - 3.9 | t |
| OH | Variable | s (broad) |
3.1.2. 13C NMR Spectroscopy
The carbon-13 NMR spectrum will show signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region, while the carbons of the propanol chain will appear in the aliphatic region.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (Pyridine, aromatic) | 110 - 165 |
| O-CH₂ (ether) | ~65-70 |
| CH₂ (middle of chain) | ~30-35 |
| CH₂-OH | ~60-65 |
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=N, C=C stretch (pyridine) | 1400 - 1600 |
| C-O stretch (ether) | 1200 - 1250 |
| C-O stretch (alcohol) | 1000 - 1050 |
| C-Cl stretch | 600 - 800 |
Synthesis and Reactivity
The formation of the ether linkage in 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. Two primary synthetic strategies are the Williamson ether synthesis and the Ullmann condensation.
Plausible Synthetic Workflow: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and straightforward method for preparing ethers. In this case, it would involve the reaction of 2,6-dichloropyridine with propane-1,3-diol in the presence of a base.
Detailed Experimental Protocol (Plausible)
Objective: To synthesize 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol via Williamson ether synthesis.
Materials:
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2,6-Dichloropyridine
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Propane-1,3-diol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add propane-1,3-diol (1.2 equivalents) and anhydrous DMF.
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Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
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Nucleophilic Substitution: Add a solution of 2,6-dichloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
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Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol.
Safety and Handling
3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol is intended for research use only.[1] As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol is a valuable synthetic intermediate with potential applications in the development of novel chemical entities. Its structure, combining a reactive chloropyridine core with a functionalized propanol side chain, offers multiple avenues for further chemical modification. This guide provides a foundational understanding of its chemical properties, structure, and a plausible synthetic route to facilitate its use in the scientific community.
References
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Williamson Ether Synthesis. [Link]
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Ullmann condensation - Wikipedia. [Link]
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General Information The NMR spectra were recorded on a Bruker DPX Avance 200 spectrometer (200 MHz for 1H and 50 MHz for 13C) - AWS. [Link]
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Carbon-13 NMR spectrum of propan-1-ol - (1-propanol) - Doc Brown's Chemistry. [Link]
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infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. [Link]
